REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:12]([O:13][CH2:14][CH2:15][O:16][CH3:17])=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[C:5]([N+:18]([O-])=O)[CH:4]=1.[H][H]>CCOC(C)=O.[Pd]>[NH2:18][C:5]1[CH:4]=[C:3]([O:2][CH3:1])[C:12]([O:13][CH2:14][CH2:15][O:16][CH3:17])=[CH:11][C:6]=1[C:7]([O:9][CH3:10])=[O:8]
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Name
|
|
Quantity
|
3.67 g
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Type
|
reactant
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Smiles
|
COC1=CC(=C(C(=O)OC)C=C1OCCOC)[N+](=O)[O-]
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Name
|
|
Quantity
|
60 mL
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Type
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solvent
|
Smiles
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CCOC(=O)C
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Name
|
|
Quantity
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0.4 g
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Type
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catalyst
|
Smiles
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[Pd]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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NC1=C(C(=O)OC)C=C(C(=C1)OC)OCCOC
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.05 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 92.6% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |